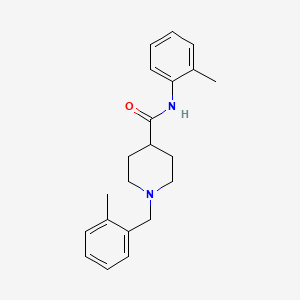![molecular formula C17H23ClO5 B4939689 diethyl [2-(4-chloro-2,6-dimethylphenoxy)ethyl]malonate](/img/structure/B4939689.png)
diethyl [2-(4-chloro-2,6-dimethylphenoxy)ethyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(4-chloro-2,6-dimethylphenoxy)ethyl]malonate, commonly known as cloxyfonac, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of malonate esters and has been found to possess unique biochemical and physiological properties. In
Aplicaciones Científicas De Investigación
Cloxyfonac has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, cloxyfonac has been found to exhibit potent antioxidant activity, making it useful in the treatment of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of cloxyfonac is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting the production of prostaglandins, cloxyfonac can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Cloxyfonac has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Additionally, cloxyfonac has been found to possess potent antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cloxyfonac has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and has a well-established mechanism of action. However, like any chemical compound, cloxyfonac has limitations. It is important to use caution when handling this compound, as it can be toxic if ingested or inhaled. Additionally, more research is needed to fully understand the long-term effects of cloxyfonac use.
Direcciones Futuras
There are several future directions for research on cloxyfonac. One area of interest is the development of new drugs based on the structure of cloxyfonac. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the safety and toxicity of cloxyfonac should be further studied to ensure its safe use in scientific research.
Conclusion:
Cloxyfonac is a promising compound that has been extensively studied for its potential applications in scientific research. It has been found to possess unique biochemical and physiological properties, making it a promising candidate for the development of new drugs. While more research is needed to fully understand the mechanism of action and potential applications of cloxyfonac, it is clear that this compound has the potential to make a significant impact in the field of scientific research.
Métodos De Síntesis
Cloxyfonac can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,6-dimethylphenol with ethyl bromoacetate to form ethyl 2-(4-chloro-2,6-dimethylphenoxy)acetate. This intermediate is then reacted with diethyl malonate in the presence of a base to yield diethyl [2-(4-chloro-2,6-dimethylphenoxy)ethyl]malonate. The final product is obtained by purification using column chromatography.
Propiedades
IUPAC Name |
diethyl 2-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO5/c1-5-21-16(19)14(17(20)22-6-2)7-8-23-15-11(3)9-13(18)10-12(15)4/h9-10,14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEUYDHGGKVCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOC1=C(C=C(C=C1C)Cl)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-methoxyphenyl)-1-methylethyl]-3-(methylthio)aniline](/img/structure/B4939606.png)
![3-allyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939613.png)
![ethyl N-[3-(4-chlorophenyl)-3-oxopropyl]valinate hydrochloride](/img/structure/B4939617.png)
![phenyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4939624.png)
![1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4939646.png)



![2-[5-(2,5-dichlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrobromide](/img/structure/B4939670.png)
![4-[(3,4-dichlorophenyl)amino]-3-(4-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B4939676.png)
![methyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939677.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4939683.png)


